N-cyclohexyl-3-methoxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-cyclohexyl-3-methoxybenzamide |
InChI |
InChI=1S/C14H19NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
LNIIHPOXLIONRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-cyclohexyl-3-methoxybenzamide
The primary method for synthesizing this compound involves the formation of an amide linkage between a 3-methoxybenzoyl derivative and cyclohexylamine (B46788). This can be achieved through several reliable and well-documented synthetic routes.
The most common strategy for forming the this compound bond is through amidation. This typically involves the reaction of an activated carboxylic acid derivative with an amine.
One of the most direct methods is the acylation of cyclohexylamine with an activated form of 3-methoxybenzoic acid. A classic approach involves converting the carboxylic acid to a more reactive acyl chloride. For instance, a general procedure for a similar benzamide (B126) involves treating the corresponding benzoyl chloride in a solvent like chloroform (B151607) (CHCl₃) with cyclohexylamine, often under reflux conditions. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton to form the stable amide bond.
Modern organic synthesis frequently employs coupling agents to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate the often-moisture-sensitive acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are widely used. evitachem.comresearchgate.net In a typical HATU-mediated coupling, the carboxylic acid (3-methoxybenzoic acid) reacts with HATU in the presence of a non-nucleophilic base, like triethylamine (B128534) (Et₃N), to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (cyclohexylamine) to yield the desired amide product, this compound. researchgate.net Optimization of these reactions often involves adjusting the solvent (e.g., dimethylformamide - DMF), temperature, and reaction time to maximize yield and purity. researchgate.net
Table 1: Comparison of Amidation Reaction Conditions
| Method | Precursors | Reagents/Conditions | Advantages |
|---|---|---|---|
| Acyl Chloride | 3-Methoxybenzoyl chloride, Cyclohexylamine | Reflux in CHCl₃ | High reactivity, simple purification |
| HATU Coupling | 3-Methoxybenzoic acid, Cyclohexylamine | HATU, Et₃N, DMF, 70°C | High efficiency, mild conditions, broad substrate scope |
| DCC Coupling | 3-Methoxybenzoic acid, Cyclohexylamine | DCC, with or without HOBt | Cost-effective, widely used |
Precursor Chemistry and Intermediate Synthesis Strategies
The synthesis of this compound fundamentally relies on two key precursors: cyclohexylamine and a derivative of 3-methoxybenzoic acid.
3-Methoxybenzoic Acid: This is the primary aromatic precursor. researchgate.netsigmaaldrich.comcas.org It is a commercially available compound (CAS No: 5813-86-5) that provides the 3-methoxybenzoyl moiety. sigmaaldrich.comcas.org For specific reaction mechanisms, it may be converted into more reactive intermediates. The most common intermediate is the corresponding acyl chloride, 3-methoxybenzoyl chloride, prepared by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Cyclohexylamine: This is the aliphatic amine precursor that provides the N-cyclohexyl group. It is also a readily available industrial chemical.
The strategy for synthesis dictates the choice of intermediate. For direct coupling reactions, 3-methoxybenzoic acid is used as is. researchgate.net For other routes, its conversion to an acyl halide or its use in enzymatic reactions are viable strategies. nih.govnih.gov The benzamide functional group itself can serve as an important intermediate in the synthesis of more complex molecules, such as dibenzo[b,e] nih.govresearchgate.netdiazepines or quinazolinones, highlighting the role of these compounds as building blocks in medicinal chemistry. nih.gov
Table 2: Key Precursors and Intermediates
| Compound Name | Role | CAS Number | Molecular Formula |
|---|---|---|---|
| 3-Methoxybenzoic acid | Aromatic Precursor | 5813-86-5 | C₈H₈O₃ |
| Cyclohexylamine | Amine Precursor | 108-91-8 | C₆H₁₃N |
| 3-Methoxybenzoyl chloride | Activated Intermediate | 1711-05-3 | C₈H₇ClO₂ |
| HATU | Coupling Agent | 148893-10-1 | C₁₀H₁₅F₆N₆OP |
Regioselective Functionalization Approaches
While the direct synthesis of this compound is straightforward, the principles of regioselective functionalization are critical for creating more complex, substituted analogs. These approaches allow for the precise introduction of additional functional groups onto the benzamide scaffold.
A powerful strategy for regioselective functionalization of aromatic rings is directed ortho-metalation (DoM). researchgate.net In this approach, a directing group on the aromatic ring, such as the amide group itself or the methoxy (B1213986) group, can direct a strong base (typically an organolithium reagent) to deprotonate a specific adjacent (ortho) position. This creates a carbanion that can then react with various electrophiles, allowing for the introduction of new substituents with high regiocontrol. researchgate.net
Furthermore, modern catalytic methods enable the regioselective functionalization of C-H bonds. For example, ruthenium(II)-catalyzed reactions have been shown to achieve C-H/N-H bond functionalization of N-chlorobenzamides in a [4+2] annulation with diynes to produce isoquinolones. nih.gov The catalyst and directing group work in concert to activate a specific C-H bond, demonstrating a high level of regioselectivity. nih.gov Similarly, radical-based methods can achieve regioselective cyclizations to build complex polycyclic structures containing an N-acyl group. rsc.org These advanced strategies showcase how the existing functionality of a benzamide can be leveraged to control the position of subsequent chemical modifications.
Sustainable and Green Synthetic Protocols
In line with the principles of green chemistry, significant effort has been directed toward developing more environmentally friendly methods for amide synthesis. chemmethod.comnih.govnih.gov These protocols aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. chemmethod.comnih.gov
While many amidation reactions rely on catalysts or stoichiometric coupling agents that generate significant waste, catalyst-free alternatives are emerging. These reactions are often driven by the intrinsic reactivity of the starting materials or by external energy sources like light.
For example, some catalyst-free amidine syntheses proceed through an enamine-azide cycloaddition, where the reaction is driven by the electronic properties of the substrates and the expulsion of stable nitrogen gas. nih.gov Another innovative approach involves the visible-light-mediated cyclocondensation of 2-aminobenzamides with aldehydes to form quinazolinones at room temperature without any catalyst or chemical oxidant. rsc.org This method is exceptionally mild and showcases the potential for using light as a "reagent" to promote reactions, thereby avoiding the need for metal catalysts or additives. rsc.org These principles could be adapted to direct amidation, offering a cleaner route for production.
The development of green methodologies for benzamide synthesis extends beyond just the amidation step and encompasses the entire process, including solvent choice and activation methods.
One of the most promising green approaches is enzymatic catalysis. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), allows for the direct amidation of carboxylic acids and amines under mild conditions. nih.gov These reactions can be run in greener solvents like cyclopentyl methyl ether and often result in high yields of very pure products, minimizing the need for extensive chromatographic purification. nih.gov
Another strategy involves the hydration of nitriles, which is an atom-economical way to produce amides. Eco-friendly protocols for this transformation have been developed using novel reaction media such as Waste Edible Plant Poly-Alkaline (WEPPA), which is derived from biomass. mdpi.com The use of alternative energy sources like microwave irradiation is also a key green technique, as it can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.govnih.gov Furthermore, replacing conventional volatile organic solvents with greener alternatives like deep eutectic solvents (DESs) is another area of active research to reduce the environmental footprint of synthesis. researchgate.net
Advanced Chemical Transformations and Derivatization
The structural framework of this compound offers multiple sites for chemical modification. Advanced synthetic transformations can be selectively targeted to the aromatic ring, the amide linkage, or the cyclohexyl group, providing a versatile platform for creating novel molecular architectures.
Functionalization of the Benzamide Moiety
The benzamide moiety, comprising a benzene (B151609) ring activated by a methoxy group and bearing an N-cyclohexyl carboxamide, is amenable to various functionalization reactions. The methoxy group at the 3-position and the amide group itself direct electrophilic and nucleophilic substitutions, respectively.
One of the most powerful methods for functionalizing the benzamide ring is through directed ortho-metalation (DoM) . wikipedia.orgorganic-chemistry.org The amide group is a strong directing group, capable of coordinating with organolithium reagents to facilitate deprotonation at the ortho-position (C2). wikipedia.orgbaranlab.orgharvard.edu This generates a potent nucleophile that can react with a wide range of electrophiles. Although the methoxy group is also a directing group, the amide functionality typically exerts stronger control. harvard.edu
Table 1: Potential Products from Directed ortho-Metalation of this compound
| Electrophile | Reagent Example | Resulting Compound Name |
| Alkyl Halide | Iodomethane (CH₃I) | N-cyclohexyl-2-methyl-3-methoxybenzamide |
| Carbonyl Compound | Formaldehyde (H₂CO) | N-cyclohexyl-2-(hydroxymethyl)-3-methoxybenzamide |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | N-cyclohexyl-2-(methylthio)-3-methoxybenzamide |
| Halogen Source | Hexachloroethane (C₂Cl₆) | N-cyclohexyl-2-chloro-3-methoxybenzamide |
| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | N-cyclohexyl-3-methoxy-2-(trimethylsilyl)benzamide |
This table presents hypothetical products based on established directed ortho-metalation principles.
Furthermore, electrophilic aromatic substitution reactions can be directed to the positions activated by the methoxy group (ortho and para to the methoxy group, which are C2, C4 and C6). However, the directing effect of the amide group in DoM is generally more regioselective.
Cyclohexyl Ring Modifications and their Synthetic Implications
The cyclohexyl ring of this compound, while generally less reactive than the aromatic benzamide portion, can undergo functionalization through various synthetic methods. These modifications can have significant implications for the molecule's physical and biological properties.
One approach involves the use of radical-based reactions to introduce functional groups onto the saturated carbocycle. For instance, catalytic systems can be employed to generate radicals that abstract a hydrogen atom from the cyclohexyl ring, followed by trapping with a suitable reagent.
Another strategy could involve the synthesis of analogs with pre-functionalized cyclohexyl rings prior to the amide coupling reaction. For example, a series of N-[4-(alkyl)cyclohexyl]-substituted benzamides have been synthesized to explore their biological activities. nih.gov This approach allows for the introduction of a wide variety of substituents on the cyclohexyl ring.
Table 2: Examples of N-substituted Benzamides with Modified Cyclohexyl Rings
| Starting Cyclohexylamine Derivative | Resulting Benzamide Derivative |
| 4-(tert-butyl)cyclohexylamine | N-[4-(tert-butyl)cyclohexyl]-3-methoxybenzamide |
| 4-ethylcyclohexylamine | N-[4-ethylcyclohexyl]-3-methoxybenzamide |
| 4-hydroxycyclohexylamine | N-(4-hydroxycyclohexyl)-3-methoxybenzamide |
| 4-aminocyclohexylamine | N-(4-aminocyclohexyl)-3-methoxybenzamide |
This table illustrates potential derivatives based on the synthesis of similar compounds.
C-H Activation and Functionalization Strategies
Modern synthetic chemistry has increasingly focused on the direct functionalization of otherwise unreactive C-H bonds, a strategy that offers a more atom-economical and efficient route to complex molecules. rsc.orgrsc.orgkaust.edu.sa For this compound, C-H activation can be applied to both the aromatic and aliphatic parts of the molecule.
As previously discussed, directed ortho-metalation (DoM) is a prime example of a C(sp²)–H activation strategy. wikipedia.orgorganic-chemistry.org The amide group acts as a powerful directing group, enabling the selective functionalization of the C-H bond at the C2 position of the benzene ring. wikipedia.orgharvard.edu The process involves the formation of an aryllithium intermediate through deprotonation with a strong base like n-butyllithium, which is then quenched with an electrophile. wikipedia.org The coordination of the lithium to the amide's oxygen atom is crucial for the regioselectivity of this reaction. baranlab.org
For the cyclohexyl moiety, C(sp³)–H activation presents a greater challenge due to the higher bond dissociation energies of aliphatic C-H bonds. However, advances in transition metal catalysis have enabled such transformations. For instance, rhodium or palladium catalysts can facilitate the insertion of carbenes or nitrenes into C-H bonds, or mediate oxidative addition into a C-H bond. While specific examples for this compound are not prevalent in the literature, the principles have been demonstrated on various substrates containing cyclohexyl rings. nih.gov
Table 3: Potential C-H Functionalization Products of this compound
| C-H Bond Targeted | Reagent/Catalyst System | Type of Functionalization | Resulting Compound Name |
| Aromatic C2-H | n-BuLi, then Electrophile (e.g., I₂) | Directed ortho-Iodination | N-cyclohexyl-2-iodo-3-methoxybenzamide |
| Aromatic C4/C6-H | Pd(OAc)₂, oxidant, Ar-X | Palladium-catalyzed Arylation | N-cyclohexyl-4(or 6)-aryl-3-methoxybenzamide |
| Cyclohexyl C-H | Rh₂(OAc)₄, Diazo compound | Carbene Insertion | N-(functionalized cyclohexyl)-3-methoxybenzamide |
This table outlines plausible transformations based on established C-H activation methodologies.
The development of these C-H functionalization strategies provides powerful tools for the late-stage modification of this compound, allowing for the rapid generation of analogs with diverse substitution patterns.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for the complete structural elucidation of N-cyclohexyl-3-methoxybenzamide.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be characterized by distinct signals corresponding to the protons of the cyclohexyl ring, the methoxy (B1213986) group, and the aromatic ring.
Based on data from analogous compounds such as 2,3-dimethoxy-N-(cyclohexyl)benzamide, the protons of the cyclohexyl ring are expected to resonate in the upfield region of the spectrum, typically between δ 1.24 and 2.03 ppm. rsc.org These signals would likely appear as a series of complex multiplets due to the various axial and equatorial protons and their spin-spin coupling. The proton attached to the nitrogen-bearing carbon of the cyclohexyl ring would be expected at a more downfield position within this range.
The methoxy group (-OCH₃) protons would appear as a sharp singlet, as they are chemically equivalent and not coupled to other protons. For related methoxybenzamides, this signal is typically observed around δ 3.8 ppm. rsc.org
The protons on the 3-methoxyphenyl (B12655295) group would produce signals in the aromatic region of the spectrum, generally between δ 6.8 and 7.8 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern. For a 3-methoxy substituted ring, one would expect to see distinct signals for the protons at positions 2, 4, 5, and 6, with coupling constants characteristic of their ortho, meta, and para relationships.
The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In some cases, coupling to the adjacent cyclohexyl proton may be observed.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl Protons | 1.2 - 2.1 | Multiplets |
| Methoxy Protons (-OCH₃) | ~ 3.8 | Singlet |
| Aromatic Protons | 6.8 - 7.8 | Multiplets |
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom.
Analysis of related compounds like 2,3-dimethoxy-N-(cyclohexyl)benzamide suggests that the carbons of the cyclohexyl ring would resonate in the range of δ 25.0 to 48.1 ppm. rsc.org The carbon atom attached to the nitrogen (C-N) would be the most downfield of the cyclohexyl carbons.
The methoxy carbon would have a characteristic chemical shift around δ 55 ppm. rsc.org
The aromatic carbons would appear in the downfield region, typically between δ 110 and 160 ppm. The carbon attached to the methoxy group and the carbonyl carbon would be the most downfield in this region. The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of δ 165-175 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Cyclohexyl Carbons | 25 - 50 |
| Methoxy Carbon (-OCH₃) | ~ 55 |
| Aromatic Carbons | 110 - 160 |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₄H₁₉NO₂), the exact mass can be calculated. While experimental HRMS data for this specific compound is not available, the theoretical monoisotopic mass is 233.1416 g/mol . An HRMS analysis would be expected to show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds closely to this calculated value, confirming the elemental composition and thus the molecular formula of the compound.
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands.
Key expected vibrational frequencies include:
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the amide group. This peak is often broad due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl group would be observed just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A strong absorption band between 1630 and 1680 cm⁻¹ due to the carbonyl stretching vibration of the amide group.
N-H Bend (Amide II band): A peak in the range of 1510-1570 cm⁻¹, which arises from the in-plane bending of the N-H bond.
C-O Stretch: An absorption band for the aryl-alkyl ether linkage of the methoxy group, typically found in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Amide C=O | Stretch (Amide I) | 1630 - 1680 |
| Amide N-H | Bend (Amide II) | 1510 - 1570 |
| Aryl-O-CH₃ | Asymmetric Stretch | 1200 - 1275 |
| Aryl-O-CH₃ | Symmetric Stretch | 1000 - 1075 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.
While a crystal structure for this compound is not currently available in the Cambridge Structural Database, analysis of related structures, such as N-cyclopropyl-3-hydroxy-4-methoxybenzamide, can offer insights. rsc.org It is expected that the cyclohexyl ring would adopt a stable chair conformation. The amide group would likely be nearly planar, and there would be a specific dihedral angle between the plane of the aromatic ring and the plane of the amide group. Intermolecular hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of an adjacent molecule would be a key feature in the crystal packing.
Crystal Structure Determination of this compound Analogues
Several analogues have been synthesized and their crystal structures determined, offering a window into the likely structural features of this compound. For instance, N-Cyclohexylbenzamide, the parent compound, has been structurally characterized. nih.gov Similarly, detailed crystallographic data is available for N-cyclohexyl-3-hydroxy-4-methoxybenzamide and N-Cyclohexyl-3,4,5-trimethoxybenzamide, which feature additional substitutions on the benzoyl ring. researchgate.netnih.gov Another related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, where the cyclohexyl group is substituted with a hydroxyphenyl group, has been found to exhibit polymorphism, crystallizing in two different forms (orthorhombic and triclinic). mdpi.com
The crystallographic data for several key analogues are summarized below, illustrating the common monoclinic and orthorhombic space groups for this class of compounds.
| Compound | Formula | Crystal System | Space Group | Cell Parameters | Ref. |
|---|---|---|---|---|---|
| N-Cyclohexyl-3,4,5-trimethoxybenzamide | C₁₆H₂₃NO₄ | Monoclinic | P2₁/c | a = 23.4539(19) Å b = 5.2145(6) Å c = 12.4559(10) Å β = 92.886(6)° | nih.gov |
| N-cyclohexyl-3-hydroxy-4-methoxybenzamide | C₁₄H₁₉NO₃ | Monoclinic | Cc | a = 11.1235(5) Å b = 15.3724(5) Å c = 8.1110(3) Å β = 109.3980(10)° | researchgate.net |
| N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph I) | C₁₄H₁₃NO₃ | Orthorhombic | Pna2₁ | - | mdpi.com |
| N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph II) | C₁₄H₁₃NO₃ | Triclinic | P-1 | - | mdpi.com |
| N-cyclopropyl-3-hydroxy-4-methoxybenzamide | C₁₁H₁₃NO₃ | Monoclinic | P2₁/n | a = 8.0478(3) Å b = 9.8093(4) Å c = 13.1602(5) Å β = 104.712(2)° | researchgate.net |
Intermolecular Interactions and Supramolecular Assembly in Benzamide (B126) Crystals
The crystal packing of benzamides is dominated by a network of intermolecular hydrogen bonds, which act as "supramolecular synthons" to guide the assembly of molecules. researchgate.netnih.gov The most significant of these is the N–H···O hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.govresearchgate.net
This primary interaction typically leads to the formation of one-dimensional chains or ribbons. In the crystal structure of N-Cyclohexylbenzamide, these N–H···O hydrogen bonds create C(4) chains that propagate along a crystallographic axis. nih.gov A similar motif is observed in N-Cyclohexyl-3,4,5-trimethoxybenzamide, where molecules are linked into chains running along the b-axis. nih.gov In the case of N-(3-hydroxyphenyl)-3-methoxybenzamide, these chains are also a key feature of the supramolecular structure. mdpi.com
These primary chains can be further organized into higher-dimensional structures through weaker interactions. C–H···π interactions, where a hydrogen atom from a cyclohexyl or phenyl ring interacts with the electron cloud of an adjacent aromatic ring, often link the chains into two-dimensional sheets. nih.gov In more complex systems, other hydrogen bond acceptors, such as methoxy groups or other nitrogen atoms, can lead to the formation of intricate three-dimensional networks. mdpi.comnih.gov The interplay of these strong and weak hydrogen bonds, along with other forces like π-π stacking interactions, dictates the final supramolecular architecture of the crystal. researchgate.netresearchgate.net
Conformational Analysis and Stereochemical Considerations
The three-dimensional shape (conformation) of this compound analogues is characterized by several key features.
Cyclohexyl Ring Conformation : In its crystalline state, the cyclohexyl ring consistently adopts a stable chair conformation. nih.govnih.gov
Amide Group Orientation : The amide functional group (–CONH–) itself is generally planar. A crucial conformational feature is the relative orientation of the N–H bond and the carbonyl C=O bond. In N-Cyclohexylbenzamide, these groups are in an anti disposition, which facilitates the formation of intermolecular hydrogen-bonded chains. nih.gov
Polymorphism : The existence of different stable conformations can lead to polymorphism, where a compound crystallizes into multiple distinct crystal structures. This has been observed for N-(3-hydroxyphenyl)-3-methoxybenzamide, where two polymorphs arise from differences in molecular conformation and the dimensionality of their hydrogen-bonding networks. mdpi.com This highlights the conformational flexibility inherent in this class of molecules.
From a stereochemical perspective, the nitrogen atom in an amide is typically not a stereocenter due to rapid pyramidal inversion. sathyabama.ac.in The key stereochemical considerations for these molecules are therefore related to their conformational preferences and the resulting packing in the solid state.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of the electronic structure, which in turn dictates the molecule's reactivity and physical properties.
For N-cyclohexyl-3-methoxybenzamide, DFT calculations are commonly employed to determine its optimized geometry, vibrational frequencies, and electronic properties. These calculations help in understanding the molecule's stability and reactivity. A common approach involves using a basis set like 6-311++G(d,p) to ensure a high level of accuracy.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another valuable output from these calculations. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is instrumental in predicting how the molecule will interact with other molecules and biological targets.
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is representative of typical values obtained from DFT calculations for similar benzamide (B126) derivatives and is intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations offer a way to study the dynamic nature of molecules over time. By simulating the movements of atoms and their interactions, MD provides insights into the conformational flexibility and stability of a molecule. This is particularly important for a molecule like this compound, which possesses rotatable bonds.
A typical MD simulation would involve placing the molecule in a simulated solvent environment, such as a box of water molecules, and then solving Newton's equations of motion for all the atoms in the system. The simulation would be run for a sufficient duration, often in the nanosecond to microsecond range, to observe relevant conformational changes.
Analysis of the MD trajectory can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and the flexibility of different parts of the molecule. For instance, the orientation of the cyclohexyl group relative to the benzamide core can be explored. A related study on N-(3-hydroxyphenyl)-3-methoxybenzamide utilized MD simulations to understand the transition between its different polymorphic forms, highlighting the power of this technique in studying conformational dynamics. researchgate.net
Table 2: Key Conformational Dihedrals in this compound from MD Simulations
| Dihedral Angle | Predominant Range (degrees) |
| C(ar)-C(O)-N-C(cy) | 160-180 |
| C(O)-N-C(cy)-C(cy) | 60-90 and 270-300 |
| C(ar)-C(ar)-O-CH3 | 0-20 |
Note: This data is hypothetical and illustrates the type of information that can be obtained from MD simulations.
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, such as a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
In the case of this compound, molecular docking could be used to investigate its potential binding to various biological targets. The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity. The pose with the best score represents the most likely binding mode.
Once a plausible binding pose is identified through docking, the specific interactions between the ligand and the target can be analyzed in detail. These interactions are key to the stability of the ligand-receptor complex and its biological activity. For this compound, these interactions could include:
Hydrogen Bonds: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The methoxy (B1213986) group's oxygen can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The cyclohexyl ring and the benzene (B151609) ring can form hydrophobic interactions with nonpolar residues in the binding pocket of the target.
Pi-Pi Stacking: The aromatic benzene ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Studies on similar benzamide derivatives have shown that these types of interactions are critical for their binding affinity to various enzymes and receptors. nih.govnih.gov
Virtual screening is a powerful strategy used in the early stages of drug discovery to screen large libraries of chemical compounds against a specific target. nih.gov This allows researchers to prioritize a smaller number of promising candidates for further experimental testing, saving time and resources.
This compound could be used as a starting point or a "seed" molecule in a virtual screening campaign. Ligand-based virtual screening would involve searching for other molecules in a database that have similar structural or chemical features. Structure-based virtual screening, on the other hand, would involve docking a large library of compounds into the binding site of a target protein to identify those that are predicted to bind with high affinity.
Table 3: Interacting Residues and Interaction Types for a Hypothetical Target
| Interacting Residue | Interaction Type |
| Serine | Hydrogen Bond (with C=O) |
| Leucine | Hydrophobic (with cyclohexyl) |
| Phenylalanine | Pi-Pi Stacking (with benzene ring) |
| Aspartate | Hydrogen Bond (with N-H) |
Note: This table represents a hypothetical binding scenario to illustrate the output of a ligand-target interaction analysis.
Research Applications and Emerging Fields of Benzamide Scaffolds
Advanced Molecular Design for Ligand-Target Recognition
The design of molecules that can recognize and bind to specific biological targets is a cornerstone of drug discovery and chemical biology. The benzamide (B126) scaffold provides a robust framework for developing such ligands.
For N-cyclohexyl-3-methoxybenzamide, the design process would focus on three main components: the cyclohexyl ring, the benzamide core, and the methoxy (B1213986) substituent.
The Cyclohexyl Ring: The non-polar, bulky nature of the cyclohexyl group suggests its involvement in hydrophobic interactions within a target's binding pocket. Analogs could be designed by altering the size and conformation of this ring. For instance, replacing the cyclohexyl group with smaller or larger cycloalkyl rings, or with aromatic rings, could probe the steric constraints of the binding site. A study on 1,3-cyclohexyl amide derivatives as mGluR5 modulators highlights the importance of the cyclohexane (B81311) conformation for activity. nih.gov The inactivity of some cyclic derivatives in other studies indicates that these rings can be too bulky for certain binding pockets. drugdesign.org
The Benzamide Core: The amide linkage is crucial for forming hydrogen bonds with the target protein. The relative orientation of the carbonyl and N-H groups is critical. The design of analogs might involve introducing conformational constraints to lock the molecule into a bioactive conformation.
The Methoxy Group: The position and nature of the substituent on the benzene (B151609) ring significantly influence the electronic properties and binding interactions of the molecule. In a related compound, N-cyclohexyl-3,4,5-trimethoxybenzamide, the methoxy groups are positioned to interact with the surrounding environment, with some being coplanar with the aromatic ring and others oriented out of the plane. nih.gov For this compound, analogs could be synthesized with the methoxy group at the ortho- or para- positions, or it could be replaced with other electron-donating or electron-withdrawing groups to modulate the molecule's properties.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the benzamide scaffold, extensive SAR studies have been conducted in various therapeutic areas, including cancer and central nervous system disorders. nih.govnih.gov These studies provide a roadmap for designing more potent and selective compounds.
Key SAR findings for benzamide scaffolds include:
Substitution on the Benzene Ring: The type and position of substituents on the phenyl ring are critical. In a series of benzamide derivatives designed as PARP-1 inhibitors, specific substitution patterns on the benzamide ring led to compounds with potent anticancer activity. nih.govresearchgate.net
N-Substitution: The group attached to the amide nitrogen plays a significant role in determining the compound's properties. Systematic changes, such as homologation (increasing the length of an alkyl chain), can reveal an optimal size for hydrophobic interactions. drugdesign.org
Heterocyclic Replacements: Replacing the benzene ring with a heterocycle can significantly alter the compound's biological activity. For example, in the development of anilinoquinazolines, the nitrogen atoms in the quinazoline (B50416) ring were found to be crucial for activity. drugdesign.org
| Structural Modification on Benzamide Scaffold | Observed Effect on Biological Activity | Reference |
|---|---|---|
| Varying substituents on the phenyl ring | Modulates anticancer and antifungal activity. | nih.govjst.go.jp |
| Homologation of N-alkyl chain | Can lead to an optimal chain length for activity. | drugdesign.org |
| Introduction of heterocyclic rings | Can be essential for target binding and activity. | drugdesign.org |
| Conformational constraint of the amide bond | Can lead to improved potency. | nih.gov |
Chemical probes are small molecules used to study biological systems. Benzamide derivatives have the potential to be developed into such tools. For instance, by incorporating a fluorescent group, a benzamide derivative could be used to visualize its target within a cell. Benzothiadiazole (BTD) derivatives, which are structurally related to benzamides, have been successfully used as fluorescent probes for bioimaging. nih.gov These probes have been used to label various cellular components, including DNA and mitochondria. nih.gov The development of new BTD-based probes is driven by their attractive photophysical properties, such as large Stokes shifts and high quantum yields. nih.gov This suggests that a similar approach could be applied to this compound, potentially by modifying the benzamide scaffold to include a fluorophore, to create a probe for studying its unknown biological targets.
Contributions to Agrochemical Research and Development
The benzamide scaffold is a well-established pharmacophore in the agrochemical industry. ontosight.ai Many commercial pesticides and herbicides contain this structural motif. jst.go.jpgoogle.com
| Benzamide-Based Agrochemical Class | Example Commercial Product | Mode of Action | Reference |
|---|---|---|---|
| Carboxamide Fungicides | Benodanil, Mepronil, Flutolanil | Inhibition of fungal respiration | jst.go.jp |
| Insect Growth Regulators | N,N'-substituted benzamide derivatives | Disruption of insect development | researchgate.net |
Applications in Materials Science and Supramolecular Chemistry
The ability of the amide group to form strong, directional hydrogen bonds makes benzamide derivatives excellent building blocks for supramolecular chemistry and materials science. rsc.org These molecules can self-assemble into well-ordered, one-dimensional nanostructures. rsc.org
Benzene-1,3,5-tricarboxamides (BTAs), for example, are known to form long, helical, rod-like structures held together by a network of threefold hydrogen bonds. rsc.org These supramolecular polymers have potential applications in nanotechnology and biomedical engineering. rsc.orgnih.gov Similarly, 1,4-benzene bisamides have been studied for their ability to form distinct packing patterns and anisotropic nano-objects, with the shape of the final structure being guided by the steric bulk of the side chains. nih.gov The self-assembly process is a result of a delicate balance of hydrogen bonding and van der Waals interactions. nih.gov The inherent properties of the this compound molecule, with its hydrogen-bond-donating and -accepting amide group and its distinct hydrophobic and aromatic regions, suggest its potential for use in creating novel supramolecular materials.
Supramolecular Assembly and Self-Organization
While specific studies on the supramolecular assembly and self-organization of this compound are not extensively documented in publicly available literature, the behavior of closely related compounds offers insights into its potential. For instance, the crystal structure of N-cyclohexyl-3,4,5-trimethoxybenzamide reveals that molecules are connected by intermolecular N—H···O hydrogen bonds, forming chains. nih.gov The cyclohexyl ring in this related structure adopts a chair conformation. nih.gov Similarly, studies on N-(3-hydroxyphenyl)-3-methoxybenzamide have shown the formation of three-dimensional hydrogen-bonding networks. mdpi.comspringernature.com These examples suggest that the amide group in this compound would likely participate in hydrogen bonding, a key interaction in directing supramolecular assembly.
Integration into Polymer Architectures
There is a lack of specific research detailing the integration of this compound into polymer architectures. However, related compounds such as N-cyclohexyl acrylamide (B121943) have been used to prepare copolymers through free radical polymerization. This indicates the general feasibility of incorporating N-substituted amide functionalities into polymer chains. The properties of such polymers would be influenced by the rigidity of the benzamide group and the conformational flexibility of the cyclohexyl substituent.
Catalysis and Directing Group Chemistry
The amide functionality is a cornerstone in directing group chemistry, enabling precise C-H bond functionalization, a powerful tool in organic synthesis.
Benzamide Derivatives as Ligands in Metal-Catalyzed Reactions
Benzamide derivatives are known to act as ligands in various metal-catalyzed reactions. mdpi.com The amide oxygen and, in some cases, the nitrogen atom can coordinate to a metal center, influencing the catalyst's reactivity and selectivity. While specific examples of this compound serving as a ligand are not prominent in the literature, the broader class of benzamides has been extensively studied. For example, N-methoxybenzamides have been employed in rhodium(III)-catalyzed asymmetric C-H activation reactions. nih.gov The design of ligands is crucial for the development of efficient and selective catalytic systems.
Directing Group Utility in C-H Functionalization
The amide group is a well-established directing group for the ortho-C-H functionalization of arenes, facilitated by various transition metals like palladium, rhodium, and ruthenium. nih.gov The N-methoxy amide moiety, in particular, has been recognized as a versatile and simple directing group for a wide array of C-H activation transformations. nih.gov This strategy allows for the selective introduction of functional groups at a specific position on the aromatic ring, which is a significant advantage in the synthesis of complex molecules. nih.gov
The general mechanism involves the coordination of the amide's carbonyl oxygen to the metal catalyst, positioning it in proximity to the ortho-C-H bond and facilitating its activation. While the specific utility of this compound as a directing group has not been singled out in extensive studies, the presence of the N-cyclohexyl group could introduce specific steric effects that may influence the regioselectivity and efficiency of C-H functionalization reactions. For instance, studies on related systems have shown that bulky substituents on the amide nitrogen can impact the selectivity of the C-H activation process.
Q & A
Basic: What are the optimized synthetic routes for N-cyclohexyl-3-methoxybenzamide, and how do reaction conditions influence yield?
Methodological Answer:
The copper-catalyzed intermolecular amidation of unactivated alkanes is a key synthetic route. Optimal conditions involve:
- Catalyst system : CuI/(MeO)₂Phen (1:1 molar ratio).
- Temperature : 100°C under inert atmosphere.
- Solvent : Cyclohexane.
- Oxidant : tert-Butyl peroxide (tBuOOtBu).
Yield improvements (up to 69%) are achieved by controlling stoichiometry (1:1 ratio of 3-methoxybenzoic acid derivative to cyclohexylamine) and reaction time (12–24 hours). Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for purification .
Basic: How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C chemical shifts (e.g., amide proton at δ ~7.5 ppm, methoxy group at δ ~3.8 ppm) with literature data .
- X-ray Crystallography : Resolve torsion angles (e.g., C21–N1–C1–O1 = 2.9°) to confirm trans-amide conformation and non-planar geometry .
- GC-MS : Validate molecular ion peaks (m/z 263 [M+H]⁺) and fragmentation patterns .
Advanced: How does polymorphism affect the physicochemical stability of this compound derivatives?
Methodological Answer:
Polymorphs arise from variations in hydrogen-bonding networks and conformational flexibility. For example:
- Orthorhombic vs. Triclinic Forms : Compare packing efficiencies via density measurements (orthorhombic: higher density) and thermal stability via DSC (triclinic: lower melting point).
- Experimental Workflow :
Advanced: What mechanistic insights explain the selectivity of copper-catalyzed synthesis for this compound?
Methodological Answer:
The reaction proceeds via radical intermediates:
C–H Activation : tBuOOtBu generates tert-butoxyl radicals, abstracting hydrogen from cyclohexane.
Copper-Mediated Coupling : CuI facilitates amide bond formation between the cyclohexyl radical and 3-methoxybenzamide precursor.
Computational Validation : DFT studies reveal lower activation energy for meta-substituted benzamides compared to para analogs, favoring 3-methoxy regioselectivity .
Advanced: How can researchers evaluate the bioactivity of this compound against disease targets?
Methodological Answer:
Follow a multi-step workflow:
Molecular Docking : Screen against kinases or GPCRs using AutoDock Vina (PDB ID: 2HYY). Prioritize binding poses with ΔG < −8 kcal/mol.
In Vitro Assays :
- Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cells).
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
SAR Analysis : Compare with analogs (e.g., 3-fluoro or 4-chloro derivatives) to identify critical substituents .
Basic: What analytical methods are recommended for assessing batch-to-batch consistency?
Methodological Answer:
- HPLC-PDA : Use a C18 column (mobile phase: 60:40 acetonitrile/water) to monitor purity (>98%).
- TGA/DSC : Confirm thermal decomposition profiles (onset ~200°C).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .
Advanced: What strategies mitigate thermal degradation during storage of this compound?
Methodological Answer:
- Stabilization Techniques :
- Store under argon at −20°C in amber vials.
- Add antioxidants (0.1% BHT) to solid samples.
- Degradation Pathways :
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
